N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide
説明
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)29-19-10-8-18(9-11-19)23(28)25-13-14-27-22(17-6-7-17)15-21(26-27)20-5-3-4-12-24-20/h3-5,8-12,15-17H,6-7,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCAROMMZWYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Features
The compound features several notable structural components:
- Cyclopropyl Group : Enhances the compound's hydrophobic properties and potential receptor interactions.
- Pyrazole Moiety : Known for its diverse biological activity, particularly in modulating enzyme activity.
- Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
- Isopropoxybenzamide : This functional group increases solubility and may influence pharmacokinetics.
Synthesis Methods
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.
- Coupling with Pyridine : This can involve Suzuki or Heck coupling techniques to attach the pyridine ring.
- Amidation : The final step involves the reaction of the intermediate with isopropoxybenzoyl chloride to form the target amide.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity Type | Observed Effects |
|---|---|---|
| 6-methyl - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamide | Antimicrobial | Effective against Gram-positive bacteria |
| Pyridinone derivatives | Anticancer | Induced apoptosis in cancer cell lines |
| Pyrazole-based compounds | Anti-inflammatory | Reduced cytokine production |
Anticancer Properties
The compound has been studied for its potential anticancer effects. Research has demonstrated that derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, compounds with similar structural features have been identified as effective inhibitors of signaling pathways critical for tumor growth.
Insecticidal Activity
Insecticidal assays have revealed that related compounds exhibit significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. The mortality rates observed indicate that structural modifications can enhance insecticidal potency.
The mechanism by which N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that play a role in inflammation or cancer progression.
Case Studies
- Anticancer Study : A study demonstrated that a structurally similar pyrazole derivative inhibited proliferation in breast cancer cells by inducing G1 phase arrest and apoptosis, suggesting potential therapeutic applications for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide in oncology .
- Insecticidal Efficacy : In trials conducted on Helicoverpa armigera, a related compound exhibited a 70% mortality rate at a concentration of 500 mg/L, outperforming conventional insecticides .
類似化合物との比較
Structural Features
The compound’s uniqueness lies in its cyclopropyl-pyridinyl-pyrazole core and isopropoxybenzamide tail. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations :
- The cyclopropyl group in the target compound may improve metabolic stability compared to bulkier aryl or chromene substituents in other derivatives .
- The isopropoxybenzamide moiety offers moderate lipophilicity (logP ~3.2 predicted), balancing solubility and membrane permeability better than sulfonamides (more polar) or methoxy groups (less lipophilic) .
Q & A
Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide?
The synthesis involves multi-step reactions:
- Step 1 : Prepare the pyrazolyl-pyridinyl intermediate via cyclocondensation of hydrazine derivatives with β-keto nitriles or esters under acidic conditions.
- Step 2 : Functionalize the intermediate with a cyclopropyl group at the 5-position of the pyrazole ring using cyclopropanation reagents (e.g., ethyl diazoacetate and Cu catalysts).
- Step 3 : Couple the intermediate with 4-isopropoxybenzoyl chloride via nucleophilic acyl substitution or amide coupling (e.g., using EDCI/HOBt in DMF) .
- Key reagents : Ethyl diazoacetate, DMF, EDCI/HOBt.
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Assign proton environments (e.g., pyridin-2-yl protons at δ 7.2–8.5 ppm) and carbonyl signals (amide C=O at ~168 ppm).
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and pyrazole C=N (1520–1580 cm⁻¹) stretches.
- LC-MS/HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Ensure ≥95% purity .
Q. What computational tools predict the biological activity of this compound?
- PASS Algorithm : Predicts antimicrobial, kinase inhibitory, or anti-inflammatory activity based on structural motifs (e.g., pyrazole and benzamide groups).
- Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina. Validate with in vitro assays (IC50 measurements) .
Advanced Research Questions
Q. How can researchers optimize the yield of the final amide coupling step?
- Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Maximizes solubility |
| Temperature | 0–5°C (prevents racemization) | Reduces side products |
| Coupling Reagent | EDCI/HOBt (1.2 eq) | Enhances amide formation |
| Reaction Time | 12–24 hours | Ensures completion |
- Monitoring : Use TLC (ethyl acetate/hexane, 1:1) or HPLC (C18 column, 254 nm) .
Q. How to resolve contradictions in 1H NMR data for pyrazole ring protons?
- Approach :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare with analogs (e.g., 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, δ 6.5–7.8 ppm for pyrazole protons).
- Use deuterated solvents (DMSO-d6) to minimize solvent interference .
Q. What strategies enhance target selectivity when modifying the pyrazole ring?
- Structural Modifications :
| Modification Site | Functional Group | Expected Impact |
|---|---|---|
| 5-Cyclopropyl | Bulky substituents (e.g., CF3) | Increases steric hindrance for selectivity |
| Pyridin-2-yl (3-position) | Electron-withdrawing groups (e.g., NO2) | Modulates binding affinity |
- Methodology :
- Conduct SAR studies with substituted analogs.
- Validate via molecular dynamics simulations (e.g., GROMACS) .
Q. How to design stability studies under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analyze degradation products using HPLC-MS.
- Key focus: Hydrolytic stability of the amide bond and pyrazole ring .
Potential Research Applications
Q. What are the compound’s potential applications in drug discovery?
- Kinase Inhibition : Structural similarity to EGFR inhibitors (e.g., pyridinyl-pyrazole motifs).
- Antimicrobial Activity : Pyrazole derivatives show activity against S. aureus (MIC ≤ 2 µg/mL).
- Biochemical Probes : Use fluorescently tagged analogs for target identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
